1,2-Benzoxazol-7-ol

Vue d'ensemble

Description

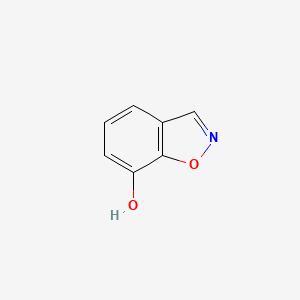

1,2-Benzoxazol-7-ol is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring with a hydroxyl group at the 7th position. This compound is known for its diverse biological activities and is widely used in medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

1,2-Benzoxazol-7-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Industry: Used in the production of dyes, pigments, and other functional materials.

Mécanisme D'action

Target of Action

Benzoxazole derivatives, including 1,2-Benzoxazol-7-ol, have been found to interact with a wide range of biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . They have shown significant antimicrobial activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and fungal strains: Candida albicans and Aspergillus niger .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They have been shown to possess potent anticancer activity . .

Result of Action

Benzoxazole derivatives have shown significant antimicrobial and anticancer activities . They have been found to be effective against various bacterial and fungal strains . Some benzoxazole compounds have also shown potent anticancer activity . .

Analyse Biochimique

Biochemical Properties

1,2-Benzoxazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with fungal enzymes, contributing to its antifungal activity . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, inhibiting their function and leading to the death of the microorganisms.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by modulating signaling pathways such as the p53 pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound binds to the active site of bacterial enzymes, inhibiting their activity and resulting in antibacterial effects . Additionally, it can activate certain signaling pathways in cancer cells, leading to apoptosis . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial and antifungal effects, although the potency may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and antifungal activity without notable adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of metabolites that may contribute to its biological activity . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the oxidation and detoxification of this compound . The effects on metabolic flux and metabolite levels are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes through active and passive transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its effects on cellular respiration and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Benzoxazol-7-ol can be synthesized through various methods. One common synthetic route involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with aromatic aldehydes in the presence of a catalyst such as titanium tetraisopropoxide can yield benzoxazole derivatives . Another method involves the use of 2-aminophenol and isothiocyanates under mild conditions to form the desired benzoxazole compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Benzoxazol-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate catalysts.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzoxazole derivatives.

Substitution: Various substituted benzoxazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoxazole: Lacks the hydroxyl group at the 7th position but shares the same core structure.

Benzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.

Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

Uniqueness

1,2-Benzoxazol-7-ol is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its solubility and reactivity, making it a valuable compound in various applications .

Activité Biologique

1,2-Benzoxazol-7-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by data from various studies, including case studies and biochemical analyses.

Chemical Structure and Properties

This compound features a benzoxazole ring system, which is known for its ability to interact with various biological targets. The structural characteristics enable it to participate in multiple biochemical pathways, making it a promising candidate for drug development.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Key Findings:

- Bacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Fungal Activity : The compound also demonstrates antifungal activity against pathogens like Candida albicans and Aspergillus niger .

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

| Staphylococcus aureus | 20 |

These results indicate that this compound can be a potential lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has been found to induce apoptosis in various cancer cell lines by modulating critical signaling pathways.

- The compound interacts with the p53 signaling pathway, promoting apoptosis in cancer cells .

- It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as PARP-2, with IC50 values in the low micromolar range (0.07 µM) .

Case Studies:

Research involving breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that treatment with this compound led to significant cell cycle arrest and increased apoptotic activity .

Biochemical Pathways Affected

This compound influences several biochemical pathways:

Propriétés

IUPAC Name |

1,2-benzoxazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKCOMOHIDVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614339 | |

| Record name | 1,2-Benzoxazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55559-31-4 | |

| Record name | 1,2-Benzoxazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.